3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine
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Overview
Description
3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine: is a halogenated heterocyclic compound with the molecular formula C7H4ClIN4 and a molecular weight of 306.49 g/mol This compound features a pyridazine ring substituted with a chloro group at the 3-position and an iodo-pyrazolyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine typically involves the following steps:
Formation of the Pyrazolyl Intermediate: The initial step involves the preparation of 4-iodo-1H-pyrazole through the iodination of pyrazole.
Coupling Reaction: The 4-iodo-1H-pyrazole is then coupled with 3-chloropyridazine using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro and iodo groups in 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine can undergo nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines can be used in the presence of a suitable solvent (e.g., DMF) and a base (e.g., potassium carbonate).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed under controlled conditions to achieve selective oxidation.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products:
Scientific Research Applications
Chemistry: 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: Its halogenated structure can enhance the biological activity and pharmacokinetic properties of drug candidates .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and dyes. Its ability to undergo various chemical reactions makes it a versatile intermediate in material science .
Mechanism of Action
The mechanism of action of 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance binding affinity and selectivity towards specific biological targets .
Comparison with Similar Compounds
- 7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
- 5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine
- 6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
Comparison: 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine is unique due to its specific substitution pattern on the pyridazine ringFor instance, the presence of both chloro and iodo groups allows for selective functionalization and the formation of diverse derivatives .
Properties
IUPAC Name |
3-chloro-6-(4-iodopyrazol-1-yl)pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN4/c8-6-1-2-7(12-11-6)13-4-5(9)3-10-13/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGAMZMKSFYVNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1N2C=C(C=N2)I)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649990 |
Source
|
Record name | 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957035-36-8 |
Source
|
Record name | 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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